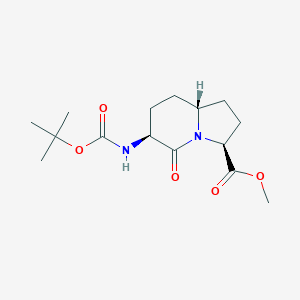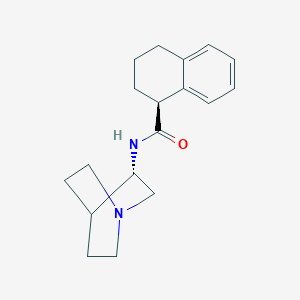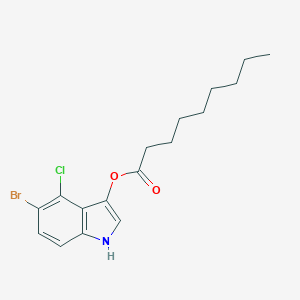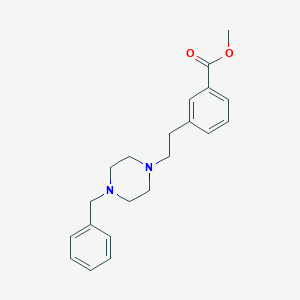
Ritonavir 4-hydroxy isomer
Descripción general
Descripción
Ritonavir is a potent inhibitor of HIV-1 protease, playing a crucial role in the maturation of virions and their infectivity. It has been shown to have significant antiviral effects, leading to reductions in plasma viremia and increases in CD4 cell counts in patients with HIV-1 infection . Ritonavir's high oral bioavailability and its ability to inhibit cytochrome P450 3A4 (CYP3A4) make it a valuable component in HIV therapy, as it can enhance the pharmacokinetics of other anti-HIV drugs .
Synthesis Analysis
The synthesis of ritonavir involves a stereoselective process that yields hydroxyethylene dipeptide isosteres, which are crucial for its inhibitory activity against HIV protease. The synthesis route includes the Horner-Emmons olefination of phosphonates derived from alpha-amino acids, followed by reduction and epoxidation to produce enantiomerically pure intermediates. These intermediates are then converted into the diamino alcohol core of ritonavir through selective protection and further elaboration .
Molecular Structure Analysis
Ritonavir's molecular structure is characterized by the presence of a diamino alcohol core, which is essential for its activity as a protease inhibitor. The structure-activity relationship studies that led to ritonavir's development showed that peripheral heterocyclic groups designed to decrease the rate of hepatic metabolism resulted in improved pharmacokinetic properties. The optimization of hydrophobic interactions within the HIV protease active site was a key factor in achieving the high potency of ritonavir .
Chemical Reactions Analysis
Ritonavir interacts with human drug-metabolizing enzyme CYP3A4, and its analogs have been designed to understand this interaction better. The structure-function relationships of these analogs reveal that the ligand binding and inhibitory mechanism are influenced by the side group functionalities. The presence of a strong H-bond with Ser119 is crucial for potent CYP3A4 inhibition. Ritonavir's analogs demonstrate that the R1-side group substituents and the R2 position play significant roles in the inhibitory potency and binding strength .
Physical and Chemical Properties Analysis
Ritonavir is highly bound to plasma proteins and has a clinically relevant half-life of about 3 to 5 hours. It is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. The drug's pharmacokinetics are relatively linear after multiple doses, and it is known to inhibit CYP3A metabolism significantly, affecting the pharmacokinetics of other drugs. Ritonavir's ability to induce metabolic enzymes complicates the prediction of drug interactions, especially for drugs metabolized by multiple enzymes .
Relevant Case Studies
In clinical studies, ritonavir has shown potent antiviral effects, with substantial decreases in plasma viremia and significant elevations in CD4 cell counts. These effects have been correlated with plasma concentrations, forming the basis for dual protease inhibitor regimens that provide potent drugs at reduced doses and less frequent dosage intervals. Such combination treatments have resulted in potent and sustained clinical activity . Additionally, ritonavir has demonstrated cytoprotective effects, protecting hippocampal neurons against oxidative stress-induced apoptosis, which suggests potential applications beyond HIV therapy .
Aplicaciones Científicas De Investigación
Nanoformulation Development
Recent research emphasizes the development of nanoformulations for Ritonavir to enhance its solubility and oral bioavailability. Nanoformulation strategies aim to address the drug's low aqueous solubility and improve its delivery mechanisms. The focus has been on enhancing lymphatic targeting to bypass hepatic metabolism, although toxicity evaluations of these new formulations are still needed (Jitta et al., 2022).
Analytical Method Development
Significant efforts have been made in developing analytical methods for Ritonavir in pharmaceutical and biological matrices. Techniques such as chromatography and spectrophotometry have been extensively used for quantification, metabolite detection, and stability studies of Ritonavir. The focus is on enhancing analytical accuracy and facilitating drug monitoring in treatment regimes (Rajput & Edlabadkar, 2017).
Clinical Management of COVID-19
Ritonavir, in combination with other drugs, has been evaluated for treating COVID-19. While several drugs have shown in vitro activity against SARS-CoV-2, clinical data to promote their use are insufficient. Hydroxychloroquine and Lopinavir/Ritonavir have been considered for severe COVID-19 infection cases, awaiting further clinical trials to assess their efficacy (Varghese et al., 2020).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and potential drug interactions of Ritonavir is crucial for its effective use in HIV treatment and beyond. Studies have highlighted the importance of optimizing dosing strategies and considering drug-drug interactions to maximize therapeutic outcomes while minimizing adverse effects (Back, Sekar, & Hoetelmans, 2008).
Safety And Hazards
Direcciones Futuras
The future directions of Ritonavir 4-hydroxy isomer research involve the application of multi-scale modelling workflows to characterize polymorphism in Ritonavir with regard to its stability, bioavailability, and processing . This will help to unpick the complex structural chemistry that underpins polymorphic behavior of this representative API .
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(39-29)25(3)4)34(45)41-31(17-27-14-10-7-11-15-27)32(44)18-28(16-26-12-8-6-9-13-26)40-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,40,47)(H,41,45)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXMJYSOAQBMK-XGKFQTDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174138 | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ritonavir 4-hydroxy isomer | |
CAS RN |
202816-62-4 | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202816624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritonavir 4-hydroxy isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITONAVIR 4-HYDROXY ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8V47KHDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)



![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)






